molecular formula C17H17BrN2O2S B3973732 2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide

2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide

Cat. No.: B3973732
M. Wt: 393.3 g/mol
InChI Key: BAILHKRKTSDNGI-UHFFFAOYSA-N
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Description

2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, an amide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the bromination of a methylphenyl compound. The key steps include:

    Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.

    Thioether Formation: Introduction of the sulfanyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The brominated aromatic ring and the amide group allow it to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide is unique due to its combination of a brominated aromatic ring, an amide group, and a sulfanyl linkage. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

IUPAC Name

2-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-12-9-14(7-8-15(12)18)20-17(22)11-23-10-16(21)19-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAILHKRKTSDNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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